N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
CAS No.: 1060349-89-4
Cat. No.: VC11927043
Molecular Formula: C14H11F3N2O2S
Molecular Weight: 328.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060349-89-4 |
|---|---|
| Molecular Formula | C14H11F3N2O2S |
| Molecular Weight | 328.31 g/mol |
| IUPAC Name | N-(thiophen-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
| Standard InChI | InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-2-1-3-11(6-10)19-13(21)12(20)18-7-9-4-5-22-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21) |
| Standard InChI Key | GVPPTALDPLOWLH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F |
Introduction
N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a thiophene ring and a trifluoromethyl-substituted phenyl group, linked through an ethanediamide backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural arrangement and biological activity.
Key Features:
-
Molecular Formula: C14H11F3N2O2S
-
CAS Number: 1060349-89-4
-
Chemical Class: Ethanediamides and heterocyclic compounds
Synthesis and Characterization
The synthesis of N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including amidation reactions. These processes require specific conditions such as temperature control, solvent selection, and the presence of catalysts to optimize yield and purity.
Synthesis Steps:
-
Starting Materials: Thiophene derivatives and trifluoromethyl-substituted phenyl compounds.
-
Reaction Conditions: Inert atmosphere, controlled temperature, and appropriate solvents.
-
Catalysts: May include palladium or copper-based catalysts for facilitating reactions.
Biological Activity and Mechanisms of Action
Research indicates that this compound exhibits significant biological activity, primarily through modulation of enzyme activity and interference with signaling pathways related to cell growth and survival. Its interactions with biological macromolecules are crucial for understanding its potential therapeutic effects.
| Biological Activity | Mechanism |
|---|---|
| Enzyme Modulation | Inhibition or activation of specific enzymes |
| Signaling Pathway Interference | Disruption of cell growth and survival pathways |
Applications and Future Directions
N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has potential applications across various fields, including medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and to develop strategies for optimizing its synthesis and biological activity.
Potential Applications:
-
Medicinal Chemistry: Drug discovery and development.
-
Pharmacology: Understanding biological interactions and therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, including variations in the heterocyclic ring and substituents. These comparisons highlight the unique properties of this compound, particularly its potential for diverse biological interactions.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| N-methyl-N'-[2-(trifluoromethyl)phenyl]ethanediamide | Contains a methyl group instead of thiophene | Lacks aromaticity from thiophene |
| 5-Thiophen-3-yl-3-[4-(trifluoromethyl)phenyl]sulfonamide | Contains sulfonamide functionality | Different functional group impacts solubility |
| Methyl N-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)carbamate | Includes carbamate group | Different reactivity profile due to carbamate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume